Benzenepropanoic acid, alpha-(aminooxy)-, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Advanced oxidation protein products are novel biomarkers of oxidative damage to proteins and a novel class of inflammatory mediators. These compounds are formed during oxidative stress through the reaction of chlorinated oxidants, such as chloramines and hypochlorous acid, with plasma proteins . Advanced oxidation protein products can promote oxidative stress and inflammation, participating in many pathophysiological disease processes .

Preparation Methods

Advanced oxidation protein products are typically synthesized through the reaction of plasma proteins with chlorinated oxidants. For instance, human serum albumin treated with hypochlorous acid can generate advanced oxidation protein products . The reaction conditions often involve the use of chloramine standards and an assay reaction initiator that begins a color development process

Chemical Reactions Analysis

Advanced oxidation protein products undergo various chemical reactions, primarily involving oxidative modifications. These reactions include:

Reaction with Reactive Oxygen Species: Advanced oxidation protein products can ignite oxidative reactions in neutrophils and monocytes, indicating their role as mediators of inflammation.

Common reagents used in these reactions include hypochlorous acid, chloramines, and other chlorinated oxidants. The major products formed from these reactions are dityrosine-containing and cross-linked protein products .

Scientific Research Applications

Advanced oxidation protein products have a wide range of scientific research applications, including:

Mechanism of Action

Advanced oxidation protein products exert their effects through several mechanisms:

Oxidative Stress Promotion: They promote oxidative stress by increasing the production of reactive oxygen species.

Inflammation Induction: Advanced oxidation protein products trigger oxidative bursts in neutrophils, monocytes, and phagocytic cells, leading to increased cytokine secretion and endothelial cell injury.

Comparison with Similar Compounds

Advanced oxidation protein products are structurally similar to advanced glycation end-products, another class of compounds formed through oxidative modifications . Both classes of compounds act as inflammatory mediators and promote oxidative stress. advanced oxidation protein products are unique in their formation through the reaction of chlorinated oxidants with plasma proteins .

Similar compounds include:

Advanced Glycation End-Products: Formed through non-enzymatic glycation of proteins and lipids.

Protein Carbonyls: Formed through the oxidation of protein side chains.

Nitrotyrosine: Formed through the nitration of tyrosine residues in proteins.

Advanced oxidation protein products are unique in their ability to promote oxidative stress and inflammation through specific interactions with cellular receptors and signaling pathways .

Properties

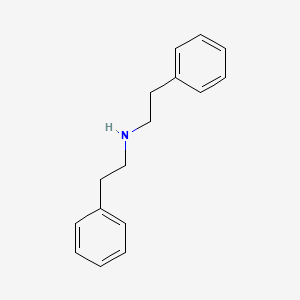

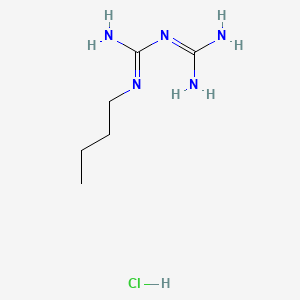

IUPAC Name |

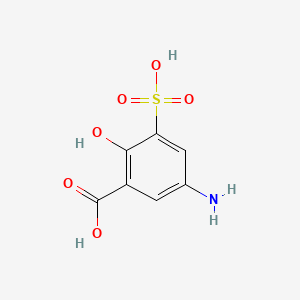

3-(2-aminooxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-13-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVPQHIRIGIDLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962839 |

Source

|

| Record name | 3-[2-(Aminooxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42990-62-5 |

Source

|

| Record name | alpha-Aminooxy-beta-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042990625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(Aminooxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)